![molecular formula C9H16N2O7 B14639016 N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine CAS No. 53060-94-9](/img/structure/B14639016.png)
N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine typically involves the reaction of diethylenetriamine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions.
Hydrolysis: Can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: Participates in redox reactions depending on the metal ions involved.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts (e.g., calcium, magnesium), acids, and bases. The reaction conditions vary depending on the desired outcome, such as temperature, pH, and solvent choice .
Major Products Formed
The major products formed from reactions involving this compound are typically metal complexes, which are used in various applications such as medical imaging and industrial processes .
Scientific Research Applications
N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine exerts its effects involves the formation of stable complexes with metal ions. The compound binds to metal ions through its carboxyl and amino groups, effectively sequestering the ions and preventing them from participating in unwanted reactions. This chelation process is crucial in applications such as medical imaging, where the compound enhances the visibility of tissues by binding to metal-based contrast agents .
Comparison with Similar Compounds
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): Similar in structure and function, used in similar applications.
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with a slightly different structure.
N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (HEDTA): Used in similar applications but with different binding properties.
Uniqueness
N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine is unique due to its specific binding affinity and stability with certain metal ions, making it particularly valuable in medical imaging and industrial applications where precise metal ion control is required .
Properties
CAS No. |
53060-94-9 |
|---|---|
Molecular Formula |
C9H16N2O7 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
2-[[bis(carboxymethyl)amino]methyl-(2-hydroxyethyl)amino]acetic acid |
InChI |
InChI=1S/C9H16N2O7/c12-2-1-10(3-7(13)14)6-11(4-8(15)16)5-9(17)18/h12H,1-6H2,(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
JLXGREWPRQEDFR-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CC(=O)O)CN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


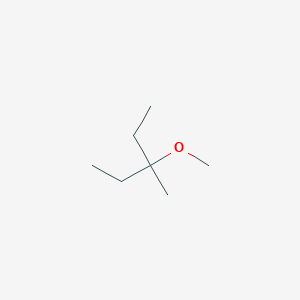

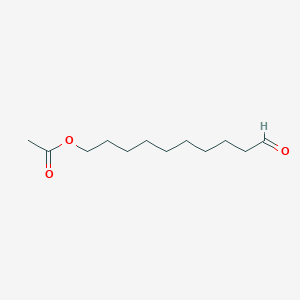

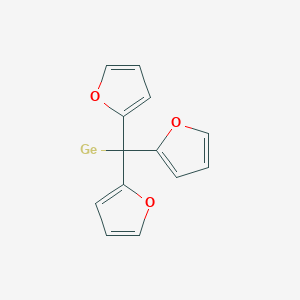
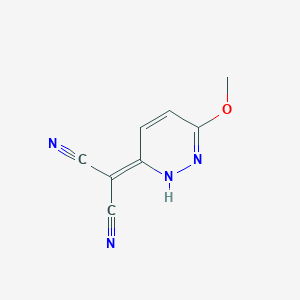
![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)
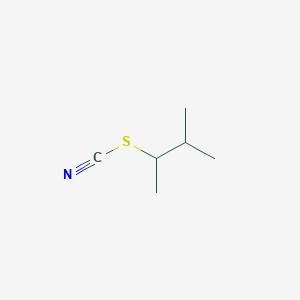

![1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride](/img/structure/B14638982.png)
![1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B14638987.png)



